molecular formula C20H21N3O3 B5565047 2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5565047
M. Wt: 351.4 g/mol
InChI Key: ZMOTUDMZXOSZJH-UHFFFAOYSA-N
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Description

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, commonly known as EPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPOB is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.

Scientific Research Applications

Anticancer Activity

A series of benzamide derivatives similar to 2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines, showing moderate to excellent activities. For instance, substituted N-benzamides exhibited significant activity against breast, lung, colon, and ovarian cancer cell lines, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

Synthesis and Characterization

Studies on the synthesis and characterization of compounds containing the oxadiazole ring reveal their potential in creating novel chemical entities. For example, the reaction of N-benzoylthioamides with dinucleophilic reagents like hydrazines and hydroxylamine forms oxadiazoles, showcasing the versatility of these compounds in chemical synthesis (Whitfield & Papadopoulos, 1981).

Crystal Structure Analysis

Crystal structure analysis of closely related compounds, such as azilsartan methyl ester, provides insights into the molecular configuration, intermolecular interactions, and potential for drug design. These analyses help in understanding the structural basis of biological activity and can guide the synthesis of more effective therapeutic agents (Li et al., 2015).

Antidiabetic Screening

Research into the antidiabetic potential of oxadiazole derivatives demonstrates the broad applicability of these compounds in developing new therapeutic agents. Compounds synthesized from benzaldehyde derivatives were evaluated for in vitro antidiabetic activity, highlighting the potential of oxadiazole rings in creating effective antidiabetic medications (Lalpara et al., 2021).

Antimicrobial Activity

Novel oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing potent to moderate activity against various bacterial and fungal strains. This suggests the potential use of such compounds in developing new antimicrobial agents (Gaonkar et al., 2006).

properties

IUPAC Name

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-23(20(24)16-12-8-9-13-17(16)25-4-2)14-18-21-19(22-26-18)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOTUDMZXOSZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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